2,2'-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a chemical compound with the molecular formula C14H28O7P2 It is known for its unique structure, which includes two dioxaphosphorinane rings connected by an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of appropriate phosphorochloridates with alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dioxaphosphorinane rings to their corresponding phosphines.
Substitution: The compound can undergo substitution reactions where the oxygen bridge or the substituents on the dioxaphosphorinane rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in phosphine oxides, while reduction yields phosphines.
Scientific Research Applications
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide involves its interaction with molecular targets through its dioxaphosphorinane rings. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide
- 5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane
Uniqueness
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its specific substituents on the dioxaphosphorinane rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
742-72-3 |
---|---|
Molecular Formula |
C14H28O7P2 |
Molecular Weight |
370.32 g/mol |
IUPAC Name |
5-methyl-2-[(5-methyl-2-oxo-5-propyl-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28O7P2/c1-5-7-13(3)9-17-22(15,18-10-13)21-23(16)19-11-14(4,8-6-2)12-20-23/h5-12H2,1-4H3 |
InChI Key |
SFGBLTSSEHLCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.